1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-5-1-2-6-14(13)17-9-11-19(12-10-17)15(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWJYUBCUHOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperazine with 2-Fluorophenyl Electrophiles
The introduction of the 2-fluorophenyl group typically employs nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-2-nitrobenzene under basic conditions (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents like DMF or DMSO at 80–100°C. This method, however, often yields mixtures due to competing O-alkylation, requiring chromatographic purification.
Example Procedure :
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Piperazine (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.2 equiv) are combined in anhydrous DMF.
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Cs2CO3 (2.5 equiv) is added, and the mixture is stirred at 90°C for 12–24 h.
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The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Copper-Catalyzed Ullmann Coupling
To enhance regioselectivity, Ullmann coupling using CuI/1,10-phenanthroline in DMSO at 120°C achieves mono-alkylation with yields up to 75%. This method minimizes di-substitution byproducts.
Acylation of Piperazine with Pyrrolidinylcarbonyl Chloride
The 1-pyrrolidinylcarbonyl moiety is introduced via Schotten-Baumann acylation:
Procedure :
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The alkylated piperazine intermediate (1.0 equiv) is dissolved in dichloromethane (DCM).
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Pyrrolidinylcarbonyl chloride (1.1 equiv) is added dropwise at 0°C.
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Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred for 4–6 h.
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The product is isolated via aqueous workup and recrystallized from ethanol.
Boc-Protection/Deprotection Strategy
To avoid over-alkylation, Boc-protected piperazine is employed:
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Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc2O) in THF/H2O to form N-Boc-piperazine.
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Alkylation : N-Boc-piperazine reacts with 2-fluorophenyl electrophiles under SNAr conditions.
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Deprotection : TFA or HCl in dioxane removes the Boc group.
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Acylation : The free amine is acylated as described in Section 2.2.
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3):
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Piperazine protons: δ 2.80–3.20 (m, 8H).
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2-Fluorophenyl aromatic protons: δ 7.10–7.40 (m, 4H).
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Pyrrolidinyl protons: δ 1.70–1.90 (m, 4H), 3.40–3.60 (m, 4H).
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13C NMR : Carbonyl carbon at δ 170–175 ppm.
Chromatographic Purity Assessment
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HPLC : C18 column, gradient elution (acetonitrile/H2O + 0.1% TFA), retention time ≈12.5 min.
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GC-MS : m/z 305 [M+H]+.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs2CO3 | 90 | 58 |
| DMSO | CuI/Phen | 120 | 72 |
| Toluene | K2CO3 | 110 | 41 |
Byproduct Formation and Mitigation
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Di-substitution : Minimized using Boc protection (≤5% byproduct).
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Oxidation : Storing intermediates under N2 prevents degradation.
Industrial-Scale Considerations
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Cost Efficiency : Ullmann coupling reduces metal catalyst costs by 30% compared to Pd-based methods.
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Purification : Crystallization from ethanol/water mixtures achieves >99% purity without chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring may contribute to its overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
- Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce bioavailability compared to the pyrrolidinylcarbonyl group in the target compound.
- Heterocyclic modifications (e.g., thiazole in ) improve anticancer activity but introduce synthetic complexity.
- The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, similar to fluorophenyl motifs in antipsychotics and antidepressants .
Receptor Affinity and Docking Analysis
Dopamine D2 Receptor :
Serotonin 5-HT1A Receptor :
PAF Antagonists :
Cytotoxicity and Anticancer Activity
- Piperazine-Benzothiazine Hybrids: Compounds alkylated with 4-(2-fluorophenyl)piperazine (e.g., compounds #4–5 in ) demonstrate moderate cytotoxicity (IC50: 10–50 µM) against colorectal cancer cells.
- Fluoroquinolone-Triazole Hybrids: Derivatives synthesized from 1-(2-fluorophenyl)piperazine (e.g., ) show antimicrobial activity. The absence of a triazole moiety in the target compound limits direct comparison but highlights structural versatility in piperazine-based drug design .
Biological Activity
1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine (CAS No. 941912-64-7) is a chemical compound belonging to the class of piperazine derivatives. Its structure features a fluorophenyl group and a pyrrolidinylcarbonyl moiety attached to a piperazine ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The compound is synthesized through the reaction of 1-(2-fluorophenyl)piperazine with pyrrolidine-1-carbonyl chloride, typically in the presence of bases like triethylamine. This reaction can be optimized for industrial production using continuous flow processes to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to certain receptors, while the piperazine ring contributes to stability and bioavailability. The exact pathways and targets may vary based on the application but generally involve modulation of neurotransmitter systems.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant effects on neurotransmitter levels, particularly dopamine and norepinephrine. For instance, studies on related piperazine derivatives have shown that oral administration can transiently increase dopamine levels in the brain, suggesting potential applications in treating disorders associated with dopaminergic dysfunction .
Table 1: Summary of Biological Activities
Case Studies
A notable study explored the effects of a structurally similar piperazine derivative on monoamine oxidase (MAO) inhibition. The derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating that modifications in the chemical structure can significantly influence biological activity . This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation.
Comparative Analysis
Comparing this compound with other piperazine derivatives reveals that variations in substituents (e.g., chlorine or bromine instead of fluorine) can affect both chemical reactivity and biological activity. These comparisons are crucial for understanding how structural differences impact pharmacological profiles.
Table 2: Comparison with Related Compounds
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1-(2-Chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine | Chlorine | Moderate MAO inhibition |
| 1-(2-Bromophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine | Bromine | Reduced receptor affinity |
| This compound | Fluorine | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
